molecular formula C11H16 B12545544 (4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 847175-88-6

(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B12545544
CAS No.: 847175-88-6
M. Wt: 148.24 g/mol
InChI Key: HXPDHZZJERCWPC-LLVKDONJSA-N
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Description

(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene is a complex organic compound with a unique structure It belongs to the class of cyclohexenes and is characterized by the presence of a methylidene group and a prop-1-en-2-yl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an alkyne, under specific reaction conditions. The reaction typically requires the use of a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions, including temperature, pressure, and solvent, must be carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making them suitable for the production of this compound on an industrial scale. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Limonene: A similar compound with a cyclohexene ring and a methylidene group.

    Menthol: Another cyclohexene derivative with different functional groups.

    Carvone: A compound with a similar structure but different substituents.

Uniqueness

(4R)-1-Methyl-6-methylidene-4-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

847175-88-6

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(4R)-1-methyl-6-methylidene-4-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C11H16/c1-8(2)11-6-5-9(3)10(4)7-11/h5,11H,1,4,6-7H2,2-3H3/t11-/m1/s1

InChI Key

HXPDHZZJERCWPC-LLVKDONJSA-N

Isomeric SMILES

CC1=CC[C@H](CC1=C)C(=C)C

Canonical SMILES

CC1=CCC(CC1=C)C(=C)C

Origin of Product

United States

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